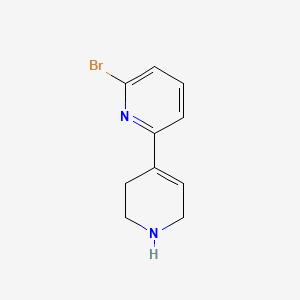
6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine is an organic compound that belongs to the class of heterocyclic compounds known as bipyridines. These compounds are characterized by the presence of two pyridine rings. The bromine atom at the 6-position and the tetrahydro configuration of one of the pyridine rings distinguish this compound from other bipyridines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine can be achieved through several synthetic routes. One common method involves the bromination of 1’,2’,3’,6’-tetrahydro-2,4’-bipyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of 6-Bromo-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The tetrahydro ring can be oxidized to form the corresponding pyridine derivative.
Reduction Reactions: The compound can undergo reduction to form fully saturated bipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted bipyridines depending on the nucleophile used.
Oxidation: Formation of 6-bromo-2,4’-bipyridine.
Reduction: Formation of 6-bromo-1’,2’,3’,4’,5’,6’-hexahydro-2,4’-bipyridine.
Aplicaciones Científicas De Investigación
6-Bromo-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the tetrahydro configuration play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2,4’-bipyridine: Lacks the tetrahydro configuration, making it less flexible in certain reactions.
1’,2’,3’,6’-Tetrahydro-2,4’-bipyridine:
6-Chloro-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
6-Bromo-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine is unique due to the presence of both the bromine atom and the tetrahydro configuration, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11BrN2 |
|---|---|
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
2-bromo-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |
InChI |
InChI=1S/C10H11BrN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-4,12H,5-7H2 |
Clave InChI |
JVSPDXNOXPAUJA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC=C1C2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11713774.png)
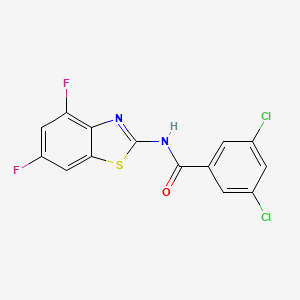

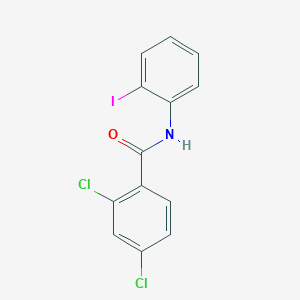
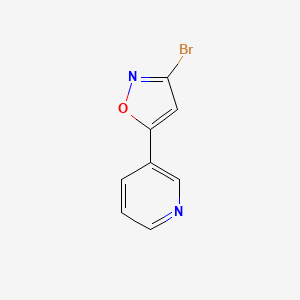


![4-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B11713831.png)
![6-chloro-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713834.png)
![N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine](/img/structure/B11713836.png)

![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11713850.png)
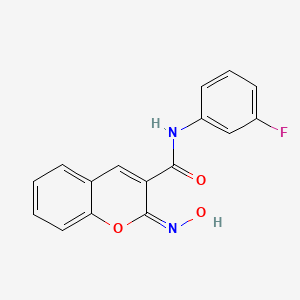
![4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol](/img/structure/B11713857.png)
